- Preparation of halogenated 5-membered heterocyclic aldehydes without using toxic halogen, Japan, , ,

Cas no 931-34-0 (5-Bromo-1H-pyrrole-2-carbaldehyde)

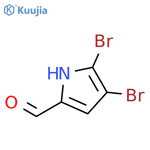

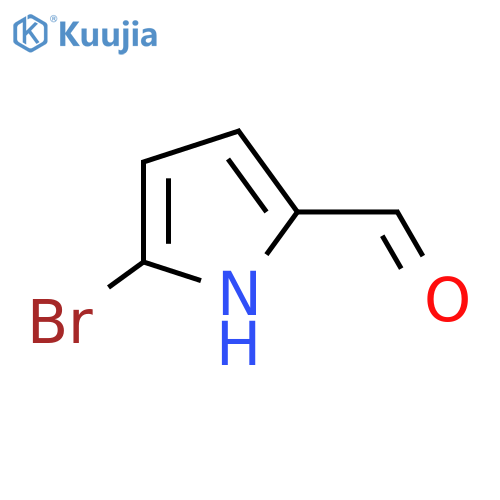

931-34-0 structure

Nome del prodotto:5-Bromo-1H-pyrrole-2-carbaldehyde

Numero CAS:931-34-0

MF:C5H4BrNO

MW:173.995360374451

MDL:MFCD13178669

CID:1038891

PubChem ID:14226492

5-Bromo-1H-pyrrole-2-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-bromo-1H-Pyrrole-2-carboxaldehyde

- 5-Bromo-1H-pyrrole-2-carbaldehyde

- 1H-Pyrrole-2-carboxaldehyde, 5-bromo-

- AK100212

- YLPGXCJTAOMPRZ-UHFFFAOYSA-N

- 2-Bromo-1H-pyrrole-5-carbaldehyde

- 5759AC

- FCH1175827

- AX8240935

- ST24023871

- 5-Bromo-1H-pyrrole-2-carboxaldehyde (ACI)

- Pyrrole-2-carboxaldehyde, 5-bromo- (7CI, 8CI)

- 2-Bromo-5-formylpyrrole

- 5-Bromopyrrole-2-carboxaldehyde

- AS-61269

- 931-34-0

- O11353

- AKOS016002718

- CS-W005750

- SCHEMBL12989909

- 5-bromopyrrole-2-carbaldehyde

- DTXSID00557685

- SB62047

- SY114423

- MFCD13178669

-

- MDL: MFCD13178669

- Inchi: 1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H

- Chiave InChI: YLPGXCJTAOMPRZ-UHFFFAOYSA-N

- Sorrisi: O=CC1NC(Br)=CC=1

Proprietà calcolate

- Massa esatta: 172.94763g/mol

- Massa monoisotopica: 172.94763g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 8

- Conta legami ruotabili: 1

- Complessità: 96.4

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.5

- Superficie polare topologica: 32.9

5-Bromo-1H-pyrrole-2-carbaldehyde Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

- Dichiarazione di avvertimento: P261-P280-P305+P351+P338

- Condizioni di conservazione:Inert atmosphere,2-8°C

5-Bromo-1H-pyrrole-2-carbaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB490707-250 mg |

5-Bromo-1H-pyrrole-2-carbaldehyde, 95%; . |

931-34-0 | 95% | 250mg |

€189.20 | 2023-06-15 | |

| Chemenu | CM130034-1g |

5-bromo-1H-pyrrole-2-carbaldehyde |

931-34-0 | 95%+ | 1g |

$185 | 2024-07-19 | |

| eNovation Chemicals LLC | Y0983415-5g |

5-Bromo-1H-pyrrole-2-carbaldehyde |

931-34-0 | 95% | 5g |

$500 | 2024-08-02 | |

| eNovation Chemicals LLC | D751629-1g |

5-Bromo-1H-pyrrole-2-carbaldehyde |

931-34-0 | 95% | 1g |

$150 | 2024-06-07 | |

| Fluorochem | 220674-5g |

5-Bromo-1H-pyrrole-2-carbaldehyde |

931-34-0 | 95% | 5g |

£690.00 | 2022-03-01 | |

| Chemenu | CM130034-250mg |

5-bromo-1H-pyrrole-2-carbaldehyde |

931-34-0 | 95%+ | 250mg |

$97 | 2021-08-05 | |

| Ambeed | A164743-1g |

5-Bromo-1H-pyrrole-2-carbaldehyde |

931-34-0 | 95% | 1g |

$123.0 | 2025-02-26 | |

| Fluorochem | 220674-1g |

5-Bromo-1H-pyrrole-2-carbaldehyde |

931-34-0 | 95% | 1g |

£180.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D917305-5g |

5-Bromo-1H-pyrrole-2-carbaldehyde |

931-34-0 | 95% | 5g |

$605 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1003-5G |

5-bromo-1H-pyrrole-2-carbaldehyde |

931-34-0 | 97% | 5g |

¥ 5,286.00 | 2023-04-12 |

5-Bromo-1H-pyrrole-2-carbaldehyde Metodo di produzione

Metodo di produzione 1

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran

1.2 Reagents: Sodium hydroxide , Water Solvents: Methanol , Water

1.2 Reagents: Sodium hydroxide , Water Solvents: Methanol , Water

Riferimento

- Lithiated azafulvenes by halogen-metal interchange of brominated 6-(diisopropylamino)-1-azafulvene derivatives. Novel synthesis of 5-mono- and 4,5-disubstituted 1H-pyrrole-2-carboxaldehydes, Helvetica Chimica Acta, 1988, 71(8), 2053-7

Metodo di produzione 3

Metodo di produzione 4

Condizioni di reazione

Riferimento

- α-(Dialkylamino)-α-pyrrolylacetonitriles. A potpourri of useful synthetic transformations, Canadian Journal of Chemistry, 1990, 68(8), 1305-8

Metodo di produzione 5

Condizioni di reazione

Riferimento

- 2-Halopyrroles. Synthesis and chemistry, Journal of Organic Chemistry, 1975, 40(22), 3161-9

5-Bromo-1H-pyrrole-2-carbaldehyde Raw materials

- Pyrrole-2-carboxaldehyde

- 2-Propanamine, N-[(4,5-dibromo-2H-pyrrol-2-ylidene)methyl]-N-(1-methylethyl)-

- N-Bromosuccinimide

5-Bromo-1H-pyrrole-2-carbaldehyde Preparation Products

5-Bromo-1H-pyrrole-2-carbaldehyde Letteratura correlata

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

931-34-0 (5-Bromo-1H-pyrrole-2-carbaldehyde) Prodotti correlati

- 2229518-57-2(N-(1-ethyl-1H-pyrazol-3-yl)methyl-N-methylhydroxylamine)

- 2172555-90-5(4-methyl-5-phenyl-2-(propan-2-yl)furan-3-ylmethanamine)

- 2320683-84-7(3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one)

- 450343-94-9(4-bromo-N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

- 116-29-0(Tetradifon)

- 1358760-39-0(N-(4-chlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine)

- 2138074-64-1(tert-butyl N-2-(2-cyclopropoxyethoxy)-3-iodo-2-methylpropyl-N-ethylcarbamate)

- 2121513-36-6(2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester)

- 405150-23-4(s-(2-thienyl)-l-cysteine)

- 1448079-22-8(5-cyclopropyl-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,2-oxazole-3-carboxamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:931-34-0)5-Bromo-1H-pyrrole-2-carbaldehyde

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):553.0/1934.0